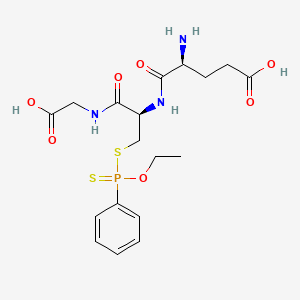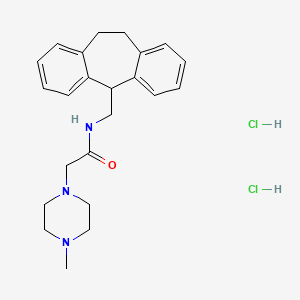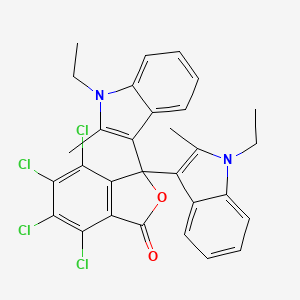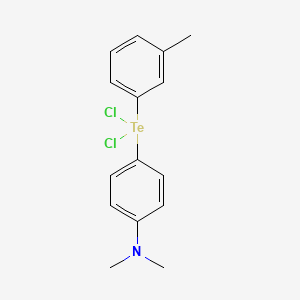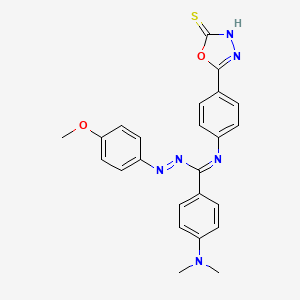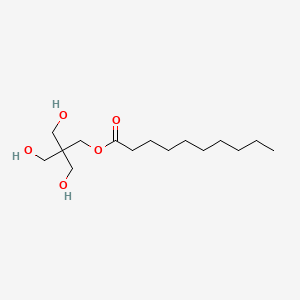
3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-1-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-1-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a pyrazolone core, a phenyl group, and a piperazine moiety. It is often used in research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-1-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride typically involves multiple steps. The process begins with the preparation of the pyrazolone core, followed by the introduction of the phenyl and piperazine groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-1-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the pyrazolone core or the phenyl group, leading to the formation of new functional groups.
Reduction: Reduction reactions can alter the piperazine moiety or other parts of the molecule.
Substitution: Substitution reactions can introduce new groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-1-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-1-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its action are complex and may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Aminopyrine: Known for its analgesic and anti-inflammatory properties.
Antipyrine: Used as an analgesic and antipyretic agent.
Benzpiperylon: Another pyrazolone derivative with potential biological activities.
Uniqueness
3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-1-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
104416-78-6 |
|---|---|
Molecular Formula |
C23H30Cl2N4O |
Molecular Weight |
449.4 g/mol |
IUPAC Name |
5-methyl-1-phenyl-2-[3-(4-phenylpiperazin-1-yl)propyl]pyrazol-3-one;dihydrochloride |
InChI |
InChI=1S/C23H28N4O.2ClH/c1-20-19-23(28)26(27(20)22-11-6-3-7-12-22)14-8-13-24-15-17-25(18-16-24)21-9-4-2-5-10-21;;/h2-7,9-12,19H,8,13-18H2,1H3;2*1H |
InChI Key |
FOLDVTIHFFNIIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(N1C2=CC=CC=C2)CCCN3CCN(CC3)C4=CC=CC=C4.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


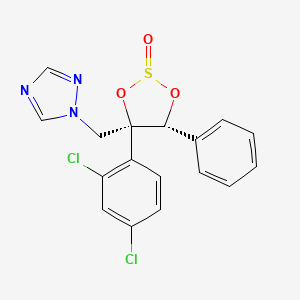
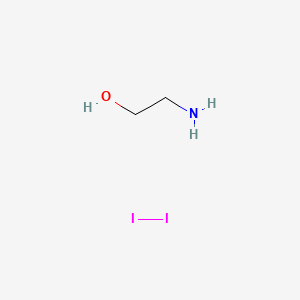
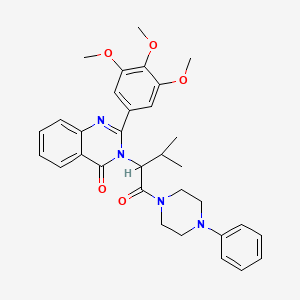

![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12710276.png)



